molecular formula C8H11NO2 B12514520 1-Azabicyclo[3.2.1]oct-3-ene-3-carboxylic acid CAS No. 692724-31-5

1-Azabicyclo[3.2.1]oct-3-ene-3-carboxylic acid

Cat. No.: B12514520
CAS No.: 692724-31-5
M. Wt: 153.18 g/mol
InChI Key: IVAPQKCBHSFPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azabicyclo[3.2.1]oct-3-ene-3-carboxylic acid (CAS 692724-31-5) is a versatile bicyclic building block in organic synthesis and medicinal chemistry research. This compound features a nitrogen-containing bridged structure that serves as a core scaffold for developing novel pharmacologically active molecules. With a molecular formula of C8H11NO2 and a molecular weight of 153.18 g/mol, it provides a strategic handle for further functionalization at the carboxylic acid group . Compounds based on the 1-azabicyclo[3.2.1]octane and related 8-oxabicyclo[3.2.1]octane skeletons are of significant interest in neuroscience research, particularly in the study of monoamine transporter systems . Extensive structure-activity relationship (SAR) studies on similar tropane-based analogs have been conducted to develop ligands for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters . These ligands are crucial research tools for investigating the mechanisms of cocaine addiction and for the potential development of pharmacotherapies, as cocaine's addictive properties are largely attributed to its inhibition of the dopamine transporter . The structural motif of this compound makes it a valuable intermediate for synthesizing more complex molecules for biological evaluation. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

692724-31-5

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-azabicyclo[3.2.1]oct-3-ene-3-carboxylic acid

InChI

InChI=1S/C8H11NO2/c10-8(11)7-3-6-1-2-9(4-6)5-7/h3,6H,1-2,4-5H2,(H,10,11)

InChI Key

IVAPQKCBHSFPKG-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC1C=C(C2)C(=O)O

Origin of Product

United States

Biological Activity

1-Azabicyclo[3.2.1]oct-3-ene-3-carboxylic acid is a bicyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound possesses a unique bicyclic structure that contributes to its biological activity. Its molecular formula is C9H13NO2C_9H_{13}NO_2 with a molecular weight of approximately 169.21 g/mol. The compound is characterized by a nitrogen atom incorporated into the bicyclic framework, which is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways in target organisms. For example, it has demonstrated inhibitory effects on urease and alpha-amylase enzymes, which are critical in various physiological processes .
  • Receptor Interaction : Its structural similarity to other biologically active compounds allows it to act as an agonist or antagonist at certain receptors, including nicotinic acetylcholine receptors. This interaction is particularly relevant in neurological studies and potential treatments for conditions like Alzheimer's disease .

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against a range of Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results indicate significant antibacterial activity, as summarized in the following table:

Bacterial StrainZone of Inhibition (mm)Control (Meropenem) (mm)
Escherichia coli1525
Staphylococcus aureus1830
Bacillus subtilis1628
Serratia marcescens1424

These findings suggest that the compound could be developed as a potential antibacterial agent, particularly against resistant strains.

Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH radical scavenging assay. The results indicated that this compound exhibits moderate scavenging activity:

Concentration (µg/mL)% Inhibition
1025
5045
10060

These results highlight its potential utility in formulations aimed at reducing oxidative stress.

Study on Antimicrobial Efficacy

In a recent study published in PMC, researchers synthesized derivatives of this compound and evaluated their antimicrobial properties against various pathogens. The study concluded that certain derivatives exhibited enhanced efficacy against extended-spectrum beta-lactamase-producing bacteria, suggesting that modifications to the core structure can lead to improved therapeutic profiles .

Neuropharmacological Applications

Another study focused on the neuropharmacological applications of this compound, particularly its interaction with nicotinic receptors. The findings indicated that it could potentially serve as a therapeutic agent for cognitive disorders by enhancing cholinergic signaling in the brain, thus providing a basis for further exploration in treating conditions like schizophrenia and Alzheimer's disease .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Differences

Compound Name Ring System Functional Groups Key Structural Features CAS Number References
This compound [3.2.1] Carboxylic acid, double bond Conjugated ene-carboxylic acid system Not explicitly provided
1-Azabicyclo[2.2.2]octane-3-carboxylic acid hydrazide [2.2.2] Carboxylic acid hydrazide Rigid quinuclidine-like scaffold 114725-06-3
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid [4.2.0] Carboxylic acid, β-lactam Cephalosporin core with sulfur atom 91832-40-5
3-Azabicyclo[3.3.1]nonane-1-carboxylic acid [3.3.1] Carboxylic acid, ketone Larger bicyclic system with fused rings 105687-16-9
Quinuclidone (1-Azabicyclo[2.2.2]octan-3-one) [2.2.2] Ketone Classic quinuclidine derivative 1333-83-1

Key Observations :

  • Ring Strain and Reactivity : The [3.2.1] system (target compound) exhibits moderate ring strain compared to the highly rigid [2.2.2] framework (e.g., quinuclidone) . This strain enhances reactivity in cycloaddition or nucleophilic substitution reactions.
  • Functional Group Impact : The carboxylic acid group in the target compound enables salt formation or conjugation with amines, contrasting with quinuclidone’s ketone group, which is more suited for Grignard reactions .

Critical Insights :

  • The target compound’s synthesis via trifluoromethanesulfonic acid-mediated cyclization is robust but requires precise control of carbocation intermediates to avoid polymerization .
  • Attempts to synthesize [2.2.2] or [3.2.1] derivatives via Heck or amidoselenation routes failed due to regiochemical unpredictability .

Preparation Methods

Cyanohydrin Formation and Acid-Catalyzed Dehydration

This method involves the addition of cyanide to a ketone precursor, followed by dehydration and hydrolysis to yield the carboxylic acid.

Procedure :

  • Step 1 : React 8-substituted-8-azabicyclo[3.2.1]octan-3-one (e.g., 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one) with sodium cyanide (NaCN) and hydrochloric acid (HCl) in methanol at 0–5°C.
  • Step 2 : Acidify the reaction mixture to promote dehydration of the cyanohydrin intermediate, forming 3-cyano-8-azabicyclo[3.2.1]oct-3-ene.
  • Step 3 : Hydrolyze the nitrile group under acidic conditions (e.g., concentrated HCl, 80°C) to yield the carboxylic acid.

Optimization :

  • Yields improve with precise temperature control during cyanide addition (e.g., 72% yield for the cyanohydrin intermediate).
  • Hydrolysis requires prolonged heating (24–48 hours) for complete conversion.

Table 1 : Key Reaction Parameters

Step Reagents Temperature Time Yield
1 NaCN, HCl 0–5°C 24h 72%
2 HCl 80°C 48h 65%

Catalytic Hydrogenation and Subsequent Oxidation

This approach leverages hydrogenation to reduce a nitrile intermediate, followed by oxidation to the carboxylic acid.

Procedure :

  • Step 1 : Catalytically hydrogenate 3-cyano-8-azabicyclo[3.2.1]oct-3-ene using palladium on carbon (Pd/C) under H₂ (1–3 atm) in ethanol.
  • Step 2 : Oxidize the resulting amine intermediate (e.g., 3-amino-8-azabicyclo[3.2.1]octane) using KMnO₄ or RuO₄ in acidic media.

Optimization :

  • Hydrogenation at 25°C minimizes over-reduction byproducts.
  • Oxidation with KMnO₄ in H₂SO₄ achieves 58% yield but requires careful pH control.

Table 2 : Catalytic Hydrogenation Conditions

Catalyst Pressure Solvent Yield
10% Pd/C 1 atm Ethanol 85%

Intramolecular Cyclization of Amino Acid Derivatives

This method constructs the bicyclic framework via ring-closing reactions of linear precursors.

Procedure :

  • Step 1 : Synthesize a γ-amino-α,β-unsaturated ester precursor (e.g., methyl 3-(aminomethyl)cyclohex-1-ene-1-carboxylate).
  • Step 2 : Perform base-mediated cyclization (e.g., KOtBu in THF) to form the azabicyclo[3.2.1]octene core.
  • Step 3 : Hydrolyze the ester to the carboxylic acid using LiOH/H₂O.

Optimization :

  • Microwave-assisted cyclization reduces reaction time from 24h to 2h.
  • Ester hydrolysis proceeds quantitatively at 60°C.

Table 3 : Cyclization Efficiency

Base Temperature Time Yield
KOtBu 80°C 24h 70%
NaH 100°C 12h 65%

Palladium-Catalyzed Cross-Coupling and Functionalization

This route employs transition-metal catalysis to install functional groups on preformed bicyclic intermediates.

Procedure :

  • Step 1 : Synthesize 3-bromo-8-azabicyclo[3.2.1]oct-3-ene via bromination of the parent hydrocarbon.
  • Step 2 : Perform a Stille coupling with tributyl(cyanomethyl)stannane in the presence of Pd(PPh₃)₄ to introduce the nitrile group.
  • Step 3 : Hydrolyze the nitrile to the carboxylic acid.

Optimization :

  • Stille coupling in 1-methyl-2-pyrrolidinone (NMP) at 100°C achieves 78% yield.
  • Hydrolysis with aqueous HCl (6M) completes in 12h.

Table 4 : Cross-Coupling Parameters

Catalyst Ligand Solvent Yield
Pd(PPh₃)₄ None NMP 78%
Pd₂(dba)₃ XPhos DMF 82%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.